Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester
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Overview
Description
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of pentanoic acid and is characterized by the presence of a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of 2-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxopentanoic acid.
Reduction: The major product is 2-methyl-3-hydroxypentanoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The keto group may also interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-oxo-, methyl ester
- Pentanoic acid, 1,1-dimethylethyl ester
- 2-Methyl-3-oxo-pentanoic acid methyl ester
Uniqueness
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
26735-86-4 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-6-8(11)7(2)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
AMUJTULVPVRWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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